molecular formula C6H11NO B13004166 (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine

(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine

Cat. No.: B13004166
M. Wt: 113.16 g/mol
InChI Key: AECSHWNFEPPOOE-UHFFFAOYSA-N
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Description

Significance of Bicyclo[3.1.0]hexane Core Structures in Synthetic Chemistry

The bicyclo[3.1.0]hexane skeleton is a recurring motif in a multitude of natural products and pharmacologically active compounds. researchgate.net Its inherent conformational rigidity, a consequence of the fused ring system, makes it an attractive scaffold in drug design. psu.eduuni-regensburg.de By locking the molecule in a specific three-dimensional orientation, the bicyclo[3.1.0]hexane core can lead to compounds with enhanced selectivity and binding affinity for biological targets. nih.gov This principle has been successfully applied in the development of analogues for molecules like glutamate (B1630785) and various nucleosides. acs.orgresearchgate.net

The constrained nature of this bicyclic system is a powerful tool for medicinal chemists exploring structure-activity relationships. uni-regensburg.de Furthermore, the strained cyclopropane (B1198618) ring within the structure can be selectively opened, providing a pathway to highly functionalized and stereochemically complex cyclopentane (B165970) derivatives, which are themselves valuable synthetic intermediates. pkusz.edu.cn The versatility of the bicyclo[3.1.0]hexane framework has been demonstrated in its use as a building block for constructing molecules with unique biological activities, including potential therapeutics for neurological disorders and viral infections. acs.orgconicet.gov.ar

Overview of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine as a Key Synthetic Target and Intermediate

This compound stands out as a crucial intermediate in the synthesis of more elaborate molecules, particularly those with therapeutic potential. The synthesis of its derivatives often involves a multi-step process where the core bicyclic structure is first established, frequently through an asymmetric cyclopropanation reaction to ensure stereochemical control. psu.edu The aminomethyl group, a primary site of reactivity, can be introduced later in the synthetic sequence, for instance, through a Mitsunobu-type Gabriel reaction. psu.edu

The utility of this compound as a building block is exemplified by its use in the creation of conformationally constrained ligands for G-protein-coupled receptors (GPCRs). A notable application is in the development of histamine (B1213489) H₃ receptor (hH₃R) antagonists. psu.edu The hH₃R is a target for potential treatments of various central nervous system disorders. By incorporating the rigid 2-oxabicyclo[3.1.0]hexane framework, researchers have been able to synthesize potent and selective hH₃R ligands. psu.edu

Detailed research into derivatives of this compound has yielded significant findings, particularly in the context of histamine receptor binding. The data below highlights the affinity and selectivity of specific imidazole-containing derivatives.

CompoundhH₃R Ki (nM)hH₄R Ki (nM)Selectivity (hH₄R/hH₃R)
((1S,3R,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine150370025
((1S,3S,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine280>10000>34

The data demonstrates that these derivatives exhibit submicromolar affinity for the hH₃R and show significant selectivity over the hH₄R. psu.edu Specifically, the amines ((1S,3R,5S,6R)- and ((1S,3S,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine) show a 10-fold higher affinity compared to their corresponding (6S)-epimers, underscoring the stereochemical importance of the aminomethyl group's orientation. psu.edu These findings validate the role of this compound as a key structural element for generating targeted and effective pharmaceutical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxabicyclo[3.1.0]hexan-6-ylmethanamine

InChI

InChI=1S/C6H11NO/c7-3-5-4-1-2-8-6(4)5/h4-6H,1-3,7H2

InChI Key

AECSHWNFEPPOOE-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C2CN

Origin of Product

United States

Synthetic Methodologies for 2 Oxabicyclo 3.1.0 Hexan 6 Yl Methanamine and Its Analogs

Direct Synthetic Routes to (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine

The final installation of the crucial amine functionality onto the pre-formed 2-oxabicyclo[3.1.0]hexane skeleton is a key step. This is typically achieved by converting a carboxylic acid or alcohol precursor at the C6 position into the target methanamine.

A prominent strategy for introducing the primary amine involves the conversion of a C6-hydroxymethyl group into a phthalimide (B116566) moiety, followed by deprotection. The Mitsunobu reaction is a frequently employed method for this transformation. In the synthesis of specific histamine (B1213489) receptor ligands, a C6-hydroxymethyl substituted 2-oxabicyclo[3.1.0]hexane intermediate is treated with phthalimide under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine) to furnish the corresponding phthalimide derivative. psu.edu This intermediate is then converted to the final amine.

Another approach involves the Gabriel synthesis, where a C6-halomethyl or C6-tosyloxymethyl derivative is reacted with potassium phthalimide. Subsequent hydrazinolysis or acidic hydrolysis cleaves the phthalimide group to release the desired primary amine. This classical method provides a reliable route to the aminomethyl group.

These amination strategies are summarized in the table below.

Precursor Functional GroupReagentsIntermediateFinal ProductReaction Type
Hydroxymethyl (-CH₂OH)Phthalimide, DEAD, PPh₃Phthalimide derivativeAminomethyl (-CH₂NH₂)Mitsunobu-Gabriel
Halomethyl (-CH₂X)Potassium PhthalimidePhthalimide derivativeAminomethyl (-CH₂NH₂)Gabriel Synthesis

Table 1: Common Amination Strategies

A significant challenge in the functionalization of the 2-oxabicyclo[3.1.0]hexane system is its susceptibility to ring-opening reactions. psu.edu The inherent strain of the fused cyclopropane (B1198618) and tetrahydrofuran (B95107) rings makes the molecule prone to cleavage under both acidic and basic conditions, as well as during certain nucleophilic substitution reactions. d-nb.infoconicet.gov.ar

For instance, during Mitsunobu-type reactions to introduce the phthalimide group, the formation of undesired ring-opened byproducts can occur, which lowers the yield of the desired bicyclic product. psu.edu The reaction conditions, therefore, must be carefully optimized to favor the desired substitution over the competing ring-opening pathway. This often involves precise control of temperature, reaction time, and the choice of reagents. The stability of the bicyclic core can be influenced by substituents on the ring, with certain groups potentially increasing the propensity for these side reactions. researchgate.net

Core Structure Construction via Cyclopropanation

The formation of the bicyclic 2-oxabicyclo[3.1.0]hexane core is the cornerstone of the synthesis. This is most effectively achieved through the cyclopropanation of a furan (B31954) or dihydrofuran derivative.

Asymmetric cyclopropanation is a key method for establishing the stereochemistry of the bicyclic core in an enantioselective manner. psu.edu This reaction often involves the treatment of a furan derivative with a diazo compound in the presence of a chiral rhodium or copper catalyst. uni-regensburg.denih.gov For example, the reaction of furan-2-carboxylic acid derivatives with a diazo ester catalyzed by a chiral dirhodium complex can produce the 2-oxabicyclo[3.1.0]hexane core with high stereocontrol. uni-regensburg.de The resulting bicyclic ester is a versatile intermediate that can be further elaborated to introduce the required C6-substituent. psu.edu

A study details the use of a rhodium catalyst, Rh₂(S-TCPTTL)₄, for the asymmetric cyclopropanation of methyl furan-2-carboxylate, yielding the corresponding dimethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate. uni-regensburg.de This reaction establishes the critical stereocenters of the bicyclic system early in the synthetic sequence.

CatalystSubstrateDiazo ReagentProduct
Rh₂(S-TCPTTL)₄Methyl furan-2-carboxylateEthyl diazoacetateDimethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate

Table 2: Example of Asymmetric Cyclopropanation

An alternative to catalytic asymmetric cyclopropanation is the use of chiral starting materials that guide the stereochemical outcome. This approach, often termed a chiral pool synthesis, leverages readily available enantiopure compounds. For instance, starting the synthesis from a chiral precursor like (R)-epichlorohydrin can lead to the formation of an optically active lactone, which then serves as a template for subsequent transformations. nih.gov Similarly, dihydrofurans derived from D- and L-xylose have been used as chiral building blocks. researchgate.netacs.org Cyclopropanation of these chiral dihydrofurans can proceed with high stereospecificity, with the existing stereocenters on the furan ring directing the approach of the carbene to one face of the double bond. researchgate.netacs.orgacs.org This substrate-controlled diastereoselectivity provides a powerful method for accessing enantiomerically pure 2-oxabicyclo[3.1.0]hexane derivatives.

Stereoselective Synthesis of 2-Oxabicyclo[3.1.0]hexane Derivatives

For example, the reduction of an ester group or oxidation of an alcohol on the bicyclic scaffold must be performed with stereoselective reagents to avoid epimerization at adjacent chiral centers. The choice of protecting groups is also critical to prevent unwanted side reactions and to ensure that subsequent steps are regioselective and stereoselective. acs.org In the synthesis of nucleoside analogs, the stereospecific addition of difluorocarbene to dihydrofurans derived from sugars resulted in stereospecific formation of the 2-oxabicyclo[3.1.0]hexane ring system. researchgate.netacs.org The stereochemistry of the final product is a direct consequence of the stereochemistry of the chiral building block used.

Control of Diastereoselectivity and Enantioselectivity

The stereochemical complexity of this compound, which contains multiple chiral centers, necessitates precise control over both diastereoselectivity and enantioselectivity during its synthesis. Research in this area has focused on establishing the relative and absolute configurations of the substituents on the bicyclic scaffold.

A key strategy for achieving stereocontrol involves the use of chiral auxiliaries or catalysts in the cyclopropanation step, which establishes the bicyclic ring system. For instance, in the synthesis of analogs of this compound, the diastereoselectivity of the cyclopropanation of a dihydrofuran precursor can be influenced by the directing effects of existing substituents. nih.gov

In the synthesis of closely related histamine receptor ligands, the desired stereoisomers of 3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine were obtained through a multi-step synthesis where stereocenters were carefully introduced and controlled. nih.gov The separation of diastereomers at a late stage of the synthesis is a common and effective strategy. For example, diastereomeric mixtures of intermediates can be separated using chromatographic techniques, allowing for the isolation of the desired stereoisomer which is then carried forward to the final product. nih.gov

The following table summarizes the key stereochemical outcomes in the synthesis of analogs of this compound.

PrecursorReactionKey Stereochemical OutcomeReference
Dihydrofuran derivativeAsymmetric cyclopropanationFormation of specific enantiomers of the 2-oxabicyclo[3.1.0]hexane core. nih.gov
Racemic intermediateResolution via chiral chromatographySeparation of enantiomers to yield stereochemically pure products. nih.gov
Substituted dihydrofuranDirected cyclopropanationDiastereoselective formation of the bicyclic system due to steric or electronic guidance from existing substituents. nih.gov

Strategies for Fused Ring System Formation

The formation of the 2-oxabicyclo[3.1.0]hexane fused ring system is a pivotal step in the synthesis of this compound and its analogs. The most prevalent strategy for constructing this bicyclic core is through the cyclopropanation of a corresponding unsaturated five-membered ring precursor, typically a dihydrofuran or a related derivative.

Various cyclopropanation methods have been employed, each with its own advantages regarding yield, stereoselectivity, and substrate scope. The Simmons-Smith reaction and its modifications, which utilize a zinc carbenoid, are classic methods for converting alkenes to cyclopropanes. wiley-vch.de Transition-metal-catalyzed cyclopropanation reactions, often employing diazo compounds as carbene precursors, offer another powerful route. Catalysts based on rhodium, copper, and palladium have been extensively studied for this purpose. researchgate.net

In the context of synthesizing analogs of this compound, an asymmetric cyclopropanation reaction is a key step to form the bicyclic building block. nih.gov For instance, the synthesis of conformationally constrained histamine receptor ligands with the 2-oxabicyclo[3.1.0]hexane core involved the cyclopropanation of a dihydrofuran derivative. nih.gov The choice of cyclopropanating agent and reaction conditions is crucial for controlling the stereochemistry of the resulting fused ring system.

A summary of strategies for the formation of the fused ring system is presented in the table below.

PrecursorReagents/CatalystMethodProductReference
Dihydrofuran derivativeDiazomethane, Pd(OAc)₂1,3-Dipolar cycloaddition followed by nitrogen extrusion2-Oxabicyclo[3.1.0]hexane derivative nih.gov
Dihydrofuran derivativeCH₂I₂, Et₂ZnSimmons-Smith cyclopropanation2-Oxabicyclo[3.1.0]hexane derivative nih.gov
Alkenyl aldehydeCu(I)/chiral secondary amineAsymmetric radical cyclopropanationBicyclo[3.1.0]hexane derivative
Furan-2-carboxylic acid derivativeMulti-step synthesis including asymmetric cyclopropanationFormation of the bicyclic coreImidazole-substituted 2-oxabicyclo[3.1.0]hexane nih.gov

These synthetic methodologies highlight the chemical ingenuity required to construct complex, three-dimensional molecules like this compound with a high degree of stereochemical control, paving the way for the exploration of their therapeutic potential.

Investigation of Reaction Mechanisms Involving the 2 Oxabicyclo 3.1.0 Hexane Framework

Ring-Opening Reactions of the Bicyclic Core

The fused cyclopropane (B1198618) and tetrahydrofuran (B95107) rings in the 2-oxabicyclo[3.1.0]hexane system create a strained structure that is susceptible to various ring-opening reactions. Understanding the mechanisms of these reactions is crucial for harnessing this framework as a versatile building block in organic synthesis.

The selective cleavage of the internal, non-activated carbon-carbon (C-C) bond of the cyclopropane ring within the 2-oxabicyclo[3.1.0]hexane framework is a challenging yet valuable transformation. Palladium catalysis has emerged as an effective method to achieve this. researchgate.netresearchgate.net The process typically involves the oxidative addition of a palladium(0) complex to an aryl halide, which then interacts with the bicyclic system. This interaction leads to a selective C-C σ bond carbopalladation, driven by the release of ring strain, ultimately forming highly functionalized six-membered oxygen-containing heterocycles like dihydropyrans. researchgate.netuni-regensburg.de

The choice of phosphine (B1218219) ligands is critical in directing the regioselectivity of the C-C bond cleavage. For instance, in related keto-vinylidenecyclopropanes, sterically bulky phosphine ligands can selectively promote the cleavage of either the distal or proximal C-C bond, leading to different bicyclic products. rsc.org DFT calculations and control experiments have helped to elucidate these pathways, often highlighting the role of cyclic palladium intermediates in determining the reaction outcome. rsc.org

Table 1: Palladium-Catalyzed Endocyclic C-C Bond Cleavage

Catalyst SystemSubstrate TypeKey Mechanistic StepProduct TypeRef
Pd(0) / Phosphine LigandMonocyclopropanated FuransSelective cleavage of non-activated endocyclic C-C bondDihydropyridines, 2H-Pyrans researchgate.net
Pd/C, H₂Dimethyl 1-benzyl-2-oxa-5-azabicyclo[3.1.0]hexane-3,6-dicarboxylateEndocyclic carbon-carbon bond cleavagePiperidine (B6355638) derivatives uni-regensburg.de
Pd(0) / dtbpf or tBuXPhosKeto-vinylidenecyclopropanesSelective distal or proximal C-C bond cleavage via cyclic palladium intermediateDihydrofurans, Tetrahydrofurans rsc.org

Lewis acids are potent catalysts for promoting ring-opening and annulation reactions of strained bicyclic systems like bicyclobutanes, which share structural similarities with the 2-oxabicyclo[3.1.0]hexane core. chemrxiv.org Lewis acid catalysis can activate the strained C-C bonds, rendering them susceptible to nucleophilic attack. nih.gov For example, Lewis acids such as Sc(OTf)₃ can facilitate formal (3+2) and (3+3) cycloadditions with various coupling partners, leading to complex bicyclic and tetracyclic frameworks. nih.gov The reaction is often initiated by the Lewis acid activating the bicyclic system, which then undergoes a ring-opening addition to the coupling partner. chemrxiv.org

While direct examples on the 2-oxabicyclo[3.1.0]hexane framework are specific, the principles are transferable. Cesium carbonate (Cs₂CO₃) is often employed as a base in metal-catalyzed reactions. In the context of copper-catalyzed borylation of α,β-conjugated enones, cesium carbonate was found to be an effective base, highlighting its potential role in facilitating reactions that may involve deprotonation or enhancing the nucleophilicity of other reagents in the system. mdpi.com Its role in annulative ring-opening of the 2-oxabicyclo[3.1.0]hexane framework would likely be to assist a metal catalyst or to act as a base in a multi-step sequence.

The stereochemical outcome of ring-opening reactions is a critical aspect of their synthetic utility. Many reactions involving the bicyclo[3.1.0]hexane skeleton proceed with high stereospecificity. For instance, the cyclopropanation of olefins followed by regioselective ring-opening often occurs with predictable stereochemistry. sonar.ch

In nucleoside chemistry, the conformation of the 2-oxabicyclo[3.1.0]hexane ring system significantly influences biological activity. The orientation of the fused cyclopropane ring (exo vs. endo) dictates the conformational preference of the furanose-like ring. wgtn.ac.nz Reactions that proceed through a stereospecific pathway, such as an intimate ion pair mechanism, can preserve the stereochemical information of the starting material in the product. This is crucial for synthesizing enantiomerically pure compounds. For example, additions of difluorocarbene to unsaturated furan (B31954) derivatives to form 2-oxabicyclo[3.1.0]hexane systems can show high stereoselectivity, with the reagent attacking the less sterically hindered face of the molecule. acs.orgresearchgate.net

Under certain reaction conditions intended to functionalize the 2-oxabicyclo[3.1.0]hexane system, unintended ring-opening can occur, leading to byproducts. A notable example is the formation of vinylfuran derivatives. uni-regensburg.de Attempts to activate the primary alcohol of a related bicyclic alcohol for substitution (e.g., via tosylation or Mitsunobu reaction) can trigger a rearrangement that results in the cleavage of the cyclopropane ring and formation of a 2-vinylfuran as the major product. uni-regensburg.de This outcome suggests that any reaction pathway that generates significant positive charge or carbocation-like character on the carbon atoms of the cyclopropane ring can initiate this ring-opening cascade. The formation of vinylfuran has also been noted as a key product in the pyrolysis and oxidation of furan derivatives, indicating its thermodynamic stability under certain conditions. unizar.es

Cascade and Rearrangement Reactions

The strained energy of the 2-oxabicyclo[3.1.0]hexane framework can be harnessed to drive cascade reactions, where a single event triggers a series of bond-forming and bond-breaking steps to rapidly build molecular complexity.

A powerful strategy involving the 2-oxabicyclo[3.1.0]hexane motif is the thermally or photochemically induced 6π-electrocyclic ring-opening of the cyclopropane ring. This reaction generates a transient 1,3-dipole (specifically, a carbonyl ylide). uni-regensburg.ded-nb.info This highly reactive intermediate can be trapped in situ by a suitable dipolarophile (such as an electron-deficient alkene or alkyne) in a Huisgen [3+2]-cycloaddition. d-nb.info This cascade process allows for the stereoselective synthesis of complex bridged scaffolds like 8-oxabicyclo[3.2.1]octanes from relatively simple starting materials. d-nb.info The reaction often requires elevated temperatures (e.g., above 100°C) or microwave assistance to proceed at an appreciable rate. d-nb.info This methodology has been highlighted as a powerful tool for constructing complex heterocyclic systems that are relevant to natural products and medicinal chemistry. researchgate.netd-nb.inforsc.org

Table 2: Electrocyclic Ring-Opening/Cycloaddition Cascade

Reaction TypeKey IntermediateTrapping Reagent (Dipolarophile)Final Product ScaffoldRef
6π-Electrocyclic Ring-Opening1,3-Dipole (Carbonyl Ylide)Dimethylacetylene dicarboxylate (DMAD)8-Oxabicyclo[3.2.1]octane d-nb.info
6π-Electrocyclic Ring-Opening1,3-DipoleVarious electron-deficient dipolarophilesTropane analogues, 8-Oxabicyclo[3.2.1]octanes researchgate.netd-nb.info

α-Imino Rhodium Carbene Mediated Transformations

The exploration of α-imino rhodium carbenes in synthetic chemistry has revealed a versatile class of intermediates for the construction of nitrogen-containing molecules. These reactive species are typically generated from precursors such as N-sulfonyl-1,2,3-triazoles through rhodium-catalyzed denitrogenation. While the chemistry of α-imino rhodium carbenes is well-established in various contexts, their specific generation from and subsequent transformations involving the (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine framework are not extensively documented in readily available literature. However, by examining related rhodium-catalyzed reactions of aminocyclopropanes and the formation of the bicyclo[3.1.0]hexane core, we can infer potential reaction pathways and understand the reactivity of these structural motifs.

Dirhodium(II) catalysts are known to mediate the transformations of aminocyclopropane derivatives. One such reaction is the [3+2] cycloaddition between N-arylaminocyclopropanes and alkynes. beilstein-journals.org This process is proposed to proceed not through a classic carbene intermediate, but via a ring-opening of the cyclopropane to form a distonic radical cation. beilstein-journals.org This pathway highlights a mode of reactivity for aminocyclopropanes under rhodium catalysis, suggesting that substrates like this compound could undergo ring-opening or rearrangement processes.

In a study of this cycloaddition, various N-arylaminocyclopropanes were reacted with a range of alkynes using a dirhodium(II) catalyst. The reaction showed tolerance for different substituents on the alkyne, although electron-withdrawing groups were more effective. beilstein-journals.org For instance, terminal alkynes with electron-withdrawing groups reacted efficiently, whereas those with alkyl substituents did not yield the desired cycloaddition product. beilstein-journals.org

Table 1: Substrate Scope of Dirhodium(II)-Catalyzed [3+2] Cycloaddition of N-Arylaminocyclopropane with Alkynes beilstein-journals.org
EntryAlkyne SubstrateProduct Yield (%)Notes
1Pent-1-yneN.D.N.D. = Not Detected
2tert-Butyldimethylsilyl-protected propargyl alcohol<10Reduced reactivity observed
3PhenylacetyleneModerate-
4Ethyl propiolateGood-
5Dimethyl acetylenedicarboxylateGood-

The formation of the related 3-azabicyclo[3.1.0]hexane skeleton, a core structure in numerous bioactive compounds, is often accomplished via rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetamides. researchgate.net This underscores the utility of rhodium carbenes in constructing the bicyclo[3.1.0]hexane system. Furthermore, dirhodium-catalyzed asymmetric cycloisomerization of 1,6-enynes has been developed to construct chiral cyclopropane derivatives fused to dihydropyran rings, which are structurally analogous to the 2-oxabicyclo[3.1.0]hexane framework. nih.govresearchgate.net These reactions proceed through the formation of a rhodium-vinylcarbene intermediate, which then undergoes intramolecular cyclopropanation.

While a direct transformation of this compound via an α-imino rhodium carbene remains a subject for further investigation, the established reactivity patterns of rhodium carbenes and related cyclopropane derivatives suggest plausible outcomes. A hypothetical reaction could involve the in situ formation of a diazo species from the primary amine, followed by rhodium-catalyzed carbene generation. This intermediate could then undergo intramolecular C-H insertion into the oxabicyclic framework or participate in intermolecular reactions, contingent on the reaction conditions and the presence of other reagents.

Derivatization and Functionalization Strategies of 2 Oxabicyclo 3.1.0 Hexan 6 Yl Methanamine

Introduction of Diverse Chemical Moieties

The primary amine of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine serves as a versatile handle for introducing a wide array of chemical groups, significantly altering the molecule's steric and electronic properties. These modifications range from the construction of complex heterocyclic systems to straightforward functional group interconversions.

A key strategy for elaborating the this compound scaffold involves the construction of heteroaromatic rings, which are prevalent motifs in bioactive molecules. The van Leusen reaction, which utilizes p-Toluenesulfonylmethyl isocyanide (TosMIC), provides a direct route to synthesize five-membered heterocycles like imidazoles and oxazoles. enamine.netwikipedia.org

The van Leusen imidazole (B134444) synthesis involves the reaction of an aldimine with TosMIC in the presence of a base. wikipedia.orgsemanticscholar.orgnih.gov The aldimine is typically formed in situ from the condensation of an aldehyde and a primary amine. The reaction proceeds via a [3+2] cycloaddition mechanism, followed by the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. semanticscholar.org Similarly, the van Leusen oxazole (B20620) synthesis occurs when an aldehyde reacts with TosMIC, leading to an oxazole ring after cyclization and elimination. wikipedia.org

Research has demonstrated the successful application of this strategy to derivatives of this compound. For instance, various stereoisomers of 3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine and their oxazole counterparts have been synthesized and characterized for their activity as histamine (B1213489) receptor ligands. nih.govuni-regensburg.de These syntheses underscore the utility of the TosMIC strategy in appending medicinally relevant heteroaromatic moieties to the bicyclic core.

Table 1: Heteroaromatic Derivatives of this compound
Derivative NameStereochemistryAppended HeterocycleReference
((1S,3R,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine(1S,3R,5S,6R)Imidazole nih.govrsc.org
((1S,3S,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine(1S,3S,5S,6R)Imidazole nih.gov
(1S,3R,5S,6S)-methyl 3-(oxazol-5-yl)-2-oxabicyclo[3.1.0]hexane(1S,3R,5S,6S)Oxazole uni-regensburg.de

Beyond building new rings, the primary amino group can undergo various functional group interconversions to modulate the compound's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. These transformations are crucial for probing interactions with biological targets.

Common derivatizations include acylation, sulfonylation, and the formation of ureas or guanidines. For example, the amine has been converted into a cyanoguanidine derivative. rsc.org This transformation is significant as the cyanoguanidine moiety is a known bioisostere for other functional groups and can influence receptor binding affinity and functional activity. Another documented conversion is the reaction with phthalic anhydride (B1165640) or its equivalent to form a protected 2-(((1S,5S,6S)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methyl)isoindoline-1,3-dione, which serves as a common protecting group strategy for primary amines during multi-step syntheses. uni-regensburg.de

Table 2: Functional Group Interconversions of the Amino Moiety
Starting Material CoreReagent/Reaction TypeResulting Functional GroupReference
(3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamineReaction with a cyanoguanidine precursorCyanoguanidine rsc.org
This compound derivativeReaction with a phthalimide (B116566) precursorIsoindoline-1,3-dione (Phthalimide) uni-regensburg.de

Regioselective and Stereoselective Functionalization of the Bicyclic System

The rigid bicyclo[3.1.0]hexane framework possesses multiple stereogenic centers, making stereocontrol a critical aspect of its synthesis and functionalization. The spatial orientation of substituents on the bicyclic system profoundly impacts biological activity, necessitating precise regioselective and stereoselective synthetic methods.

The synthesis of the bicyclo[3.1.0]hexane scaffold itself often relies on stereocontrolled reactions, such as the cyclopropanation of dihydrofuran precursors. researchgate.netresearchgate.net For instance, the addition of difluorocarbene to 2'-deoxy-3',4'-unsaturated nucleosides has been shown to proceed with high stereoselectivity, where the approach of the carbene is directed by existing stereocenters on the furanose ring. researchgate.net Similarly, photoredox-catalyzed (3+2) annulations have been developed to produce bicyclo[3.1.0]hexanes with high diastereoselectivity. nih.gov

Strategic Applications of 2 Oxabicyclo 3.1.0 Hexan 6 Yl Methanamine As a Chiral Building Block

Synthesis of Conformationally Restricted Scaffolds

The primary strategic application of the (2-oxabicyclo[3.1.0]hexane) skeleton, the core of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine, is in the construction of conformationally restricted scaffolds. The fusion of a cyclopropane (B1198618) ring to a five-membered ring system effectively "locks" the latter into a fixed conformation, preventing the free pseudorotation that is characteristic of simple cyclopentane (B165970) or tetrahydrofuran (B95107) rings. researchgate.net This principle is a cornerstone in medicinal chemistry for designing molecules that can selectively interact with biological targets.

Researchers have extensively used the bicyclo[3.1.0]hexane template to build nucleoside analogues with rigid pseudoboat conformations that are maintained in both solid-state and solution. nih.gov These "locked" nucleosides are crucial tools for probing the conformational preferences of enzymes like kinases and polymerases. researchgate.netnih.gov For instance, the synthesis of pyrimidine (B1678525) nucleosides built on a 2-oxabicyclo[3.1.0]hexane template has been achieved, creating structures that mimic the tetrahydrofuran ring of conventional nucleosides but with significantly reduced flexibility. nih.gov

The synthesis of these scaffolds often begins with a suitable precursor, such as a dihydrofuran derivative, which then undergoes a cyclopropanation reaction. researchgate.netnih.gov Gold-catalyzed intramolecular cyclization of 1,6-enynes in the presence of carbonyl compounds also provides a stereoselective route to the 2-oxabicyclo[3.1.0]hexane framework. acs.org The resulting bicyclic structure, containing the aminomethyl group as seen in this compound, serves as a versatile chiral handle for further elaboration into more complex, conformationally defined molecules. uni-regensburg.degoogleapis.compitt.edu The presence of the cyclopropane ring is key to conferring this structural rigidity, which can influence the biological activity of the final compound. sfu.ca

Precursor for Complex Organic Structures (e.g., Homo-β-proline Analogs, β-Aminocarboxylic Acid Derivatives)

The unique bicyclic framework of this compound also positions it as a valuable precursor for complex organic molecules, particularly non-standard amino acids that incorporate rigid structural elements.

Homo-β-proline Analogs: The synthesis of proline homologues is of significant interest for creating peptidomimetics with enhanced stability and defined secondary structures. An enantioselective, three-step synthesis of homo-β-proline has been reported where a donor-acceptor cyclopropane serves as the key intermediate, highlighting the utility of cyclopropane-containing precursors for accessing this class of compounds. acs.org The strategic cleavage of the bicyclo[3.1.0]hexane system can lead to the formation of piperidine (B6355638) rings, which are the core structure of homo-β-proline. acs.orguni-regensburg.de

β-Aminocarboxylic Acid Derivatives: The structure of the 2-oxabicyclo[3.1.0]hexane ring system is itself a conformationally constrained analogue of amino acid lactones. Research has described N-t-butoxycarbonyl-1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane as a constrained form of 2,3-methanohomoserine lactone. researchgate.net This demonstrates that the scaffold is not just a precursor but can function as a direct analogue of an amino acid derivative. The synthesis of these structures often relies on the intramolecular cyclopropanation of diazomalonates, followed by Hoffmann or Curtius-type rearrangements to install the amino group. researchgate.net The resulting bicyclic amino lactones are valuable intermediates for creating peptides with rigid constraints.

The table below summarizes the synthesis of a key intermediate for constrained β-amino acid derivatives.

ReactantReactionProductSignificance
Allyl DiazomalonateCopper(I)-catalyzed cyclopropanation1-(tert-butoxycarbonyl)-3-oxa-2-oxobicyclo[3.1.0]hexaneKey precursor for protected (E)- and (Z)-1-aminocyclopropane-1-carboxylic acids. researchgate.net

Development of Novel Heterocyclic Systems (e.g., Piperidines, Pyridines, Pyrans)

The strained nature of the 2-oxabicyclo[3.1.0]hexane system makes it an excellent substrate for rearrangement and ring-expansion reactions, providing access to a variety of larger, highly functionalized heterocyclic systems that are otherwise challenging to synthesize. A key strategy involves the selective cleavage of one of the internal C-C bonds of the bicyclic framework. acs.org

This ring-expansion methodology offers a synthetic route to important six-membered heterocycles:

Piperidines and Pyridines: The 2-azabicyclo[3.1.0]hexane framework, a nitrogen analogue of the scaffold , can undergo selective bond cleavage to yield highly substituted piperidines. acs.org This transformation provides a powerful tool for creating complex piperidine derivatives, which are core structures in many alkaloids and pharmaceutical agents. Similarly, these intermediates can be used to access substituted pyridines. acs.org

Pyrans: The 2-oxabicyclo[3.1.0]hexane core can be directly converted into dihydro-2H-pyrans and other pyran derivatives. acs.org For example, treating a furan-derived epoxide containing the bicyclic system with an acid catalyst like Amberlyst 15 in methanol (B129727) can induce a ring-expansion to furnish a pyran in good yield. acs.org This method leverages the cyclopropylmethyl cation as a key intermediate in the rearrangement. acs.org

The table below details examples of ring-expansion reactions starting from bicyclic precursors to form various heterocyclic systems.

Starting ScaffoldReaction ConditionsProduct HeterocycleYieldReference
Furan-derived 2-oxabicyclo[3.1.0]hexaneAmberlyst 15, MeOH, 25 °CPyran62% acs.org
Pyrrole-derived 2-azabicyclo[3.1.0]hexaneDBU, MeOH, 100 °CDihydropyridine89% acs.org
Pyrrole-derived 2-azabicyclo[3.1.0]hexaneTFA/H2O; NaClO2; NaBH3CNPiperidine (as part of Homo-β-proline)51% (over 3 steps) acs.org

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